molecular formula C14H12FN3O2S B7548897 N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B7548897
M. Wt: 305.33 g/mol
InChI Key: BZJNJLGHBZHZEC-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a fluorinated phenyl group, a pyrrolo[2,3-b]pyridine core, and a sulfonamide functional group

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-9-4-5-10(15)7-12(9)18-21(19,20)13-8-17-14-11(13)3-2-6-16-14/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJNJLGHBZHZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the pyrrolo[2,3-b]pyridine core and the fluorinated phenyl group . This reaction requires palladium catalysts and boronic acid derivatives under mild conditions.

Another method involves the direct sulfonamidation of the pyrrolo[2,3-b]pyridine core using sulfonyl chlorides in the presence of a base such as triethylamine . This reaction is typically carried out at room temperature and yields the desired sulfonamide product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry techniques can also enhance the efficiency and scalability of the synthesis process . These methods ensure consistent product quality and minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt key biochemical pathways, leading to therapeutic effects. Additionally, the fluorinated phenyl group enhances the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its combination of a fluorinated phenyl group and a pyrrolo[2,3-b]pyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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